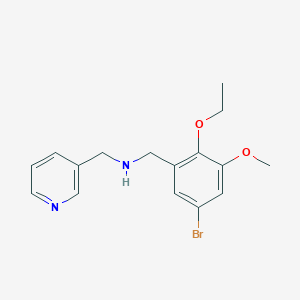
1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is an organic compound that belongs to the class of amines. This compound features a benzylamine structure substituted with bromine, ethoxy, and methoxy groups, along with a pyridinylmethyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Ethoxylation and Methoxylation: Addition of ethoxy and methoxy groups to the benzene ring.
Formation of Benzylamine: Reaction of the substituted benzene with an amine to form the benzylamine structure.
Pyridinylmethyl Substitution: Introduction of the pyridinylmethyl group to the benzylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)-N-(3-pyridinylmethyl)amine
- N-(5-ethoxy-2-methoxybenzyl)-N-(3-pyridinylmethyl)amine
- N-(5-bromo-2-ethoxybenzyl)-N-(3-pyridinylmethyl)amine
Uniqueness
1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H19BrN2O2 |
|---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C16H19BrN2O2/c1-3-21-16-13(7-14(17)8-15(16)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3 |
InChI Key |
BSAKZLIIVUUQSZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CN=CC=C2)Br)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)

![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(3-METHOXYPROPYL)AMINE](/img/structure/B271575.png)
![({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE](/img/structure/B271578.png)



![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
